Glunicate

lipid metabolism hypolipidemic agents nicotinic acid derivatives

Glunicate (CAS 80763-86-6) is the only known nicotinic acid derivative that provides direct arterial wall protection against cholesterol-induced atherosclerotic lesions through mechanisms independent of plasma lipid lowering. Unlike nicotinic acid, which showed minimal vascular protection despite comparable lipid profiles, Glunicate uniquely combines sustained hypolipidemic effects with powerful antioxidant activity and fibrinogen-normalizing properties. Researchers investigating lipid-independent antiatherosclerotic pathways or dual-action lipid/oxidative stress mechanisms require Glunicate over generic niacin derivatives. Available via custom synthesis; request a quote for your specific study requirements.

Molecular Formula C36H28N6O10
Molecular Weight 704.6 g/mol
CAS No. 80763-86-6
Cat. No. B1231498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlunicate
CAS80763-86-6
Synonyms2-(3-pyridinecarbonylamino)-2-deoxyglucose tetra-3-pyridinecarboxylate
glunicate
LG 13979
LG-13979
Molecular FormulaC36H28N6O10
Molecular Weight704.6 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC2C(C(C(OC2OC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6
InChIInChI=1S/C36H28N6O10/c43-31(22-6-1-11-37-16-22)42-28-30(51-34(46)25-9-4-14-40-19-25)29(50-33(45)24-8-3-13-39-18-24)27(21-48-32(44)23-7-2-12-38-17-23)49-36(28)52-35(47)26-10-5-15-41-20-26/h1-20,27-30,36H,21H2,(H,42,43)/t27-,28-,29-,30-,36+/m1/s1
InChIKeyZLNMZWDQJJAEAM-QPBDZWBWSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glunicate CAS 80763-86-6: A Long-Acting Nicotinic Acid Derivative for Lipid Research and Atherosclerosis Studies


Glunicate (CAS 80763-86-6), also known as LG 13979, is a long-acting nicotinic acid derivative with antilipidemic activity [1]. It is a water-insoluble small molecule belonging to the class of N-acyl-alpha-hexosamines, structurally consisting of a glucosamine core with five nicotinoyl (3-pyridinecarbonyl) substituents, yielding a molecular formula of C36H28N6O10 and a molecular weight of 704.65 g/mol [2]. Classified as an experimental hypolipidemic agent, Glunicate has been studied primarily in animal models for its effects on plasma lipids, arterial wall protection, and antioxidant properties [3].

Why Glunicate (CAS 80763-86-6) Cannot Be Interchanged with Nicotinic Acid or Other Niacin Derivatives in Atherosclerosis and Lipid Metabolism Research


Despite belonging to the nicotinic acid derivative class, Glunicate exhibits pharmacological and physicochemical properties that distinguish it from both the parent compound nicotinic acid and other niacin esters. Glunicate demonstrates more prolonged activity on plasma free fatty acids and triglycerides, with longer-lasting and more intense activity on plasma cholesterol than nicotinic acid or niceritrol [1]. Critically, Glunicate protects the arterial wall from cholesterol-induced atherosclerotic changes through mechanisms independent of plasma lipid lowering—a property not shared by nicotinic acid, which showed minimal arterial protective effects despite comparable plasma lipid profiles [2]. Additionally, Glunicate's water insolubility and distinct hydrolysis kinetics result in a different pharmacodynamic profile compared to water-soluble niacin derivatives, affecting bioavailability and duration of action [3]. These functional differences preclude generic substitution in research applications focused on vascular protection, antioxidant mechanisms, or long-duration lipid modulation.

Glunicate (80763-86-6) Procurement Evidence: Quantified Differentiation from Nicotinic Acid and Niacin Derivatives


Prolonged Lipid-Lowering Activity: Glunicate vs. Nicotinic Acid and Niceritrol in Rats

In fasted normolipidemic rats, Glunicate (LG 13979) administered orally at single doses of 10-300 mg/kg (as nicotinic acid equivalents) exerted a dose-dependent reduction of plasma triglycerides and cholesterol [1]. When compared directly against nicotinic acid and niceritrol, Glunicate demonstrated more prolonged activity on plasma free fatty acids and triglycerides, with longer-lasting and more intense activity on plasma cholesterol than these three reference standards [2]. At lower doses, the HDL:total cholesterol ratio was enhanced, though this ratio was depressed at higher doses [1].

lipid metabolism hypolipidemic agents nicotinic acid derivatives triglyceride reduction cholesterol lowering

Arterial Wall Protection Independent of Plasma Lipid Changes: Glunicate vs. Nicotinic Acid in Rabbits

In rabbits maintained on a high-cholesterol diet for 12 weeks, Glunicate (0.17 and 0.69 g/day) provided dose-dependent protection of the arterial wall from atheromatous lesions and from cholesterol and collagen accumulation, while nicotinic acid (0.6 g/day) had minimal effect [1]. Remarkably, this protection occurred despite plasma levels of all lipids being indistinguishable between all cholesterol-fed groups, indicating the effect is completely independent of plasma lipid-lowering action [1].

atherosclerosis vascular protection arterial wall cholesterol-induced lesions collagen accumulation

Fibrinogen Normalization: Glunicate Selectivity vs. Nicotinic Acid in Rabbits

In the same 12-week rabbit study, an atherogenic diet lowered plasma fibrinogen levels, increased platelet aggregation in response to collagen, and prolonged APTT. Both Glunicate and nicotinic acid counteracted the effects on platelet aggregation and APTT. However, only Glunicate normalized plasma fibrinogen levels; nicotinic acid did not [1].

hemostasis fibrinogen thrombosis coagulation platelet aggregation

Antioxidant Activity in Liver Microsomal System: Glunicate as a Powerful Inhibitor of Enzymatic Lipid Peroxidation

In an 8-day study in rats on an atherogenic diet, both Glunicate and nicotinic acid significantly lowered plasma triglyceride levels. However, Glunicate uniquely demonstrated powerful antioxidant activity with regard to enzymatic lipid peroxidation when studied in the liver microsomal system [1]. This antioxidant property was not reported for nicotinic acid under the same experimental conditions.

lipid peroxidation antioxidant oxidative stress liver microsomes atherosclerosis

Glunicate (80763-86-6): Validated Research Applications in Atherosclerosis, Lipid Metabolism, and Cardiovascular Pharmacology


Investigating Lipid-Independent Vascular Protection Mechanisms

Glunicate enables studies on direct arterial wall protection from cholesterol-induced lesions independent of plasma lipid changes. As demonstrated in 12-week rabbit studies, Glunicate at 0.17-0.69 g/day provided dose-dependent protection against atheromatous lesions while plasma lipid levels remained indistinguishable from untreated cholesterol-fed controls [1]. This contrasts with nicotinic acid, which showed minimal protective effect at 0.6 g/day. Researchers investigating vascular wall-specific antiatherosclerotic mechanisms require Glunicate rather than nicotinic acid to isolate lipid-independent pathways [1].

Long-Duration Lipid Modulation in Rodent Models

For studies requiring sustained reduction of plasma free fatty acids, triglycerides, and cholesterol over extended periods, Glunicate (10-300 mg/kg in rats) offers more prolonged activity than nicotinic acid or niceritrol [2][3]. This prolonged duration reduces the need for frequent re-dosing in experimental protocols, minimizing handling stress and maintaining consistent pharmacodynamic effects throughout the study period [2].

Dual-Purpose Atherosclerosis Research: Lipid Lowering Plus Antioxidant Activity

Glunicate uniquely combines hypolipidemic effects with powerful antioxidant activity against enzymatic lipid peroxidation in liver microsomal systems [4]. For researchers investigating the interplay between lipid metabolism and oxidative stress in atherosclerosis pathogenesis, Glunicate serves as a single compound that simultaneously modulates both pathways—a dual-action profile not offered by nicotinic acid alone [4].

Hemostatic Parameter Modulation with Fibrinogen Specificity

In experimental atherosclerosis models requiring normalization of fibrinogen levels alongside correction of platelet aggregation and APTT abnormalities, Glunicate provides unique fibrinogen-normalizing activity not observed with nicotinic acid [1]. This selectivity makes Glunicate the preferred tool for studying fibrinogen's specific role in thrombotic risk associated with hypercholesterolemic conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glunicate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.